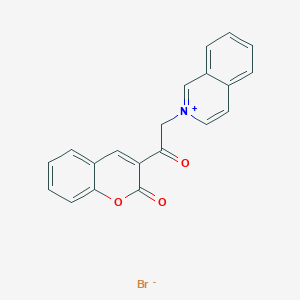

Bromuro de 2-(2-oxo-2-(2-oxo-2H-cromen-3-il)etil)isoquinolin-2-io

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide is a complex organic compound that belongs to the class of isoquinolinium salts This compound features a unique structure combining isoquinoline and chromone moieties, which are known for their diverse biological activities

Aplicaciones Científicas De Investigación

2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mecanismo De Acción

Target of Action

Similar compounds, such as ethyl 2,2-difluoro-2-(2-oxo-2h-chromen-3-yl) acetate, have been shown to target the egfr/pi3k/akt/mtor signaling pathway and STAT3 phosphorylation .

Mode of Action

The compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, migration, and invasion. By suppressing this pathway, the compound can inhibit these processes . Additionally, it restricts the phosphorylation and nuclear translocation of STAT3 , which is a critical process in the malignant biological behaviors of colorectal cancer .

Biochemical Pathways

The compound affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in regulating cell growth, proliferation, differentiation, and survival. By suppressing this pathway, the compound can inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also affects the phosphorylation and nuclear translocation of STAT3 , which is involved in cell growth and apoptosis.

Pharmacokinetics

Similar compounds have been shown to have significant anti-nsclc effects in vitro and in vivo This suggests that the compound may have good bioavailability

Result of Action

The compound has been shown to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . It also promotes CRC cell apoptosis, hinders CRC cell migration and invasion, and prevents the cell cycle from entering the G2/M phase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carbaldehyde with isoquinoline derivatives under acidic conditions, followed by bromination to introduce the bromide ion. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline and chromone derivatives, which can exhibit different biological and chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-oxo-2H-chromen-3-yl)acetic acid

- 3-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones

- 2-oxo-2H-chromen-3-yl derivatives

Uniqueness

2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide is unique due to its combined isoquinoline and chromone structure, which imparts distinct chemical and biological properties. The presence of the bromide ion also enhances its reactivity, making it a versatile compound for various applications.

Actividad Biológica

The compound 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide typically involves the reaction of isoquinoline derivatives with chromone precursors. The synthetic route often includes quaternization steps to enhance solubility and biological activity.

Key Steps in Synthesis:

- Starting Materials: Isoquinoline and chromone derivatives.

- Quaternization: Alkylation reactions to introduce the bromide ion.

- Purification: Common techniques include recrystallization and chromatography.

Antioxidant Activity

Research indicates that compounds with chromone structures exhibit significant antioxidant properties. For instance, 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide has shown potential in reducing lipid peroxidation, thus protecting cellular membranes from oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2-(2-oxo...) | 25 ± 5 | Inhibition of lipid peroxidation |

| Standard (Trolox) | 15 ± 3 | Scavenging free radicals |

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation in human breast cancer (MCF7) and cervical cancer (HeLa) cells.

Case Study: MCF7 Cell Line

In a study involving MCF7 cells:

- Concentration Range: 0.1 µM to 10 µM.

- Results: Significant reduction in cell viability observed at concentrations above 1 µM, with an IC50 value determined to be approximately 4 µM.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that it binds effectively to the active site of AChE, potentially offering a dual mechanism of action by both inhibiting enzyme activity and providing neuroprotective effects.

Table 2: AChE Inhibition

| Compound | IC50 (µM) | Comparison with Standard |

|---|---|---|

| 2-(2-oxo...) | 0.04 ± 0.01 | More potent than tacrine (IC50 = 0.1 µM) |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

- Cytotoxic Mechanism: Inducing apoptosis in cancer cells through mitochondrial pathways.

- Enzyme Interaction: Competitive inhibition of AChE leading to increased acetylcholine levels.

Pharmacokinetics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic profiles for the compound, suggesting good oral bioavailability and low hepatotoxicity.

Propiedades

IUPAC Name |

3-(2-isoquinolin-2-ium-2-ylacetyl)chromen-2-one;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO3.BrH/c22-18(13-21-10-9-14-5-1-2-7-16(14)12-21)17-11-15-6-3-4-8-19(15)24-20(17)23;/h1-12H,13H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOJZHUCFLBHOG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC4=CC=CC=C4OC3=O.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.